molecular formula C14H13NO3 B8789411 Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate CAS No. 921760-74-9

Methyl 1-cyclopropyl-5-hydroxyisoquinoline-7-carboxylate

Cat. No. B8789411
M. Wt: 243.26 g/mol
InChI Key: ISPLNIGUYVVLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935712B2

Procedure details

5-Acetoxy-1-cyclopropyl-isoquinoline-7-carboxylic acid methyl ester (12.7 g, 44.6 mmol) was dissolved in THF (90 ml)-MeOH (30 ml) and K2CO3 (3.69 g, 26.7 mmol) was added thereto. After stirring at room temperature for 20 h, the reaction mixture was diluted with EtOAc and diluted HCl aq. (26.7 mmol). The mixture was extracted with EtOAc and the organic layer was washed with brine, dried over MgSO4. The desiccant was removed through filtration and the filtrate was concentrated under reduced pressure. The residue was triturated with EtOAc and hexane (1:2) and the insoluble solid was collected through filtration to obtain the intended compound as a colorless solid.
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][N:11]=[C:12]2[CH:15]2[CH2:17][CH2:16]2)=[C:7]([O:18]C(=O)C)[CH:6]=1)=[O:4].C([O-])([O-])=O.[K+].[K+].Cl>C1COCC1.CO.CCOC(C)=O>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][N:11]=[C:12]2[CH:15]2[CH2:16][CH2:17]2)=[C:7]([OH:18])[CH:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
COC(=O)C1=CC(=C2C=CN=C(C2=C1)C1CC1)OC(C)=O
Name
Quantity
3.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
26.7 mmol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The desiccant was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc and hexane (1:2)
FILTRATION
Type
FILTRATION
Details
the insoluble solid was collected through filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(=O)C1=CC(=C2C=CN=C(C2=C1)C1CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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